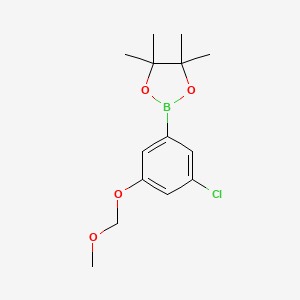
2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are often used as important reagents in organic synthesis . The presence of a phenyl ring and a boronic ester group suggests that it could be used in Suzuki-Miyaura coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to undergo a variety of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
The compound has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for organic reactions, and as a building block for drug discovery. It has been used in the synthesis of a variety of compounds, including pyrrolidines, piperidines, and indoles. It has also been used as a catalyst for organic reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. Furthermore, it has been used as a building block for drug discovery, as it has been used to synthesize a variety of compounds that have potential medicinal applications.
Wirkmechanismus
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
Its stability and readiness for preparation make it a generally environmentally benign organoboron reagent , which suggests it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This is a significant molecular effect, as it enables the creation of complex organic compounds from simpler ones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. In addition, it is able to catalyze a variety of organic reactions, and it is able to form hydrogen bonds with other molecules. However, the compound also has several limitations. It is not very soluble in water, and its reactivity can be affected by the presence of other molecules.
Zukünftige Richtungen
The potential future directions for the compound include further research into its biochemical and physiological effects, its use as a reagent for organic synthesis, its use as a catalyst for organic reactions, and its use as a building block for drug discovery. In addition, further research into its mechanism of action and its reactivity in the presence of other molecules could lead to more efficient and effective use of the compound in lab experiments. Finally, further research into its potential applications in the medical field could lead to the development of novel therapies and treatments.
Synthesemethoden
The compound can be synthesized through a three-step process. The first step involves the reaction of 3-chloro-5-(methoxymethoxy)phenylboronic acid with a base such as potassium carbonate or sodium hydroxide to form the corresponding boronate ester. The second step involves the reaction of the boronate ester with a dioxaborolane, such as 1,3,2-dioxaborolane, to form the compound. The third step involves the purification of the compound by recrystallization.
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXBMVFRAMKBPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682365 |
Source


|
| Record name | 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-44-7 |
Source


|
| Record name | 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B571874.png)
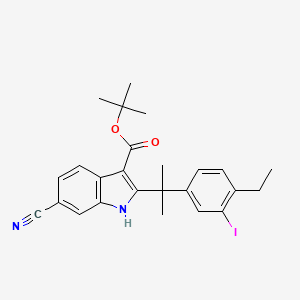
![3-[(1-Naphthyloxy)methyl]phenylboronic acid](/img/structure/B571879.png)
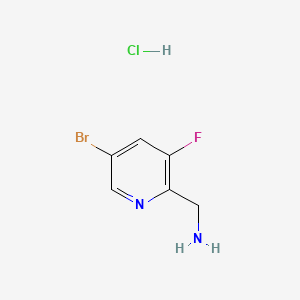
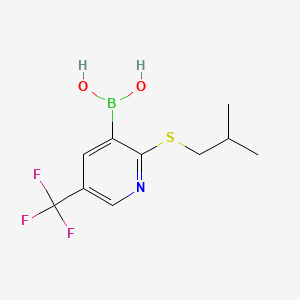

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B571887.png)
![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)
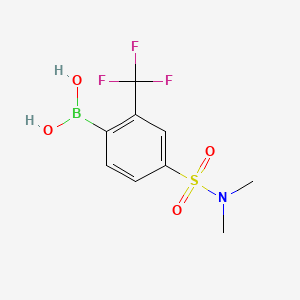

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

